![molecular formula C16H17N5O3 B12923650 2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one CAS No. 647831-13-8](/img/structure/B12923650.png)
2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidinone core substituted with benzo[d]oxazole and diamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole moiety, which is then coupled with a suitable pyrimidinone precursor. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .
Aplicaciones Científicas De Investigación
2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound for drug development, particularly in the areas of anticancer and antimicrobial research.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4,4′-Bis(2-benzoxazolyl)stilbene: This compound shares the benzo[d]oxazole moiety and is known for its fluorescence properties.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Another benzo[d]oxazole derivative with potential pharmacological applications.
Uniqueness
2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one is unique due to its combination of a pyrimidinone core with benzo[d]oxazole and diamino groups. This structural arrangement provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Número CAS |
647831-13-8 |
|---|---|
Fórmula molecular |
C16H17N5O3 |
Peso molecular |
327.34 g/mol |
Nombre IUPAC |
2,4-diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H17N5O3/c17-13-9(14(23)21-16(18)20-13)5-1-3-7-11(22)15-19-10-6-2-4-8-12(10)24-15/h2,4,6,8H,1,3,5,7H2,(H5,17,18,20,21,23) |
Clave InChI |
FSIHPTDYGKCLAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C(=O)CCCCC3=C(N=C(NC3=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


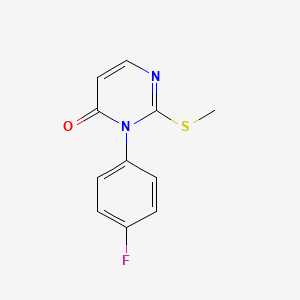
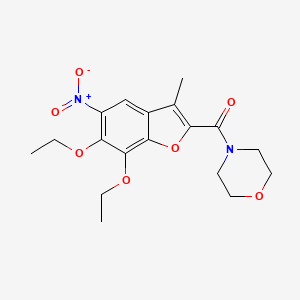
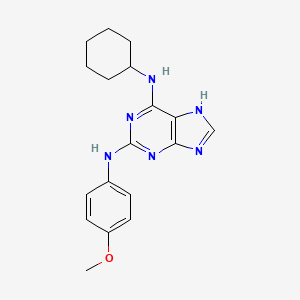
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/structure/B12923602.png)
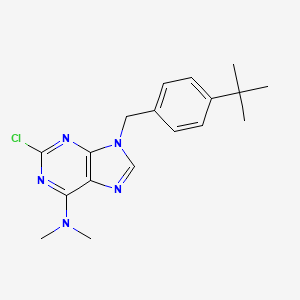
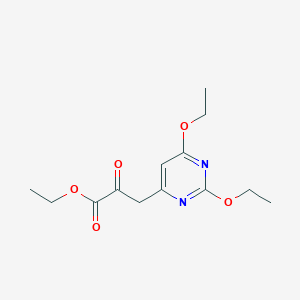
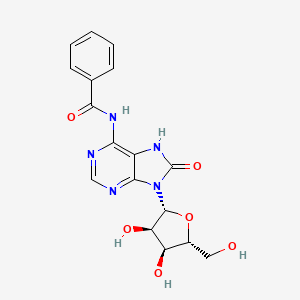
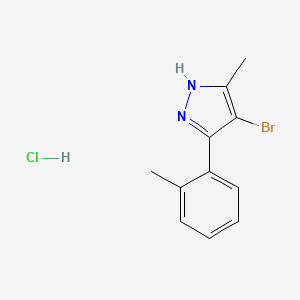
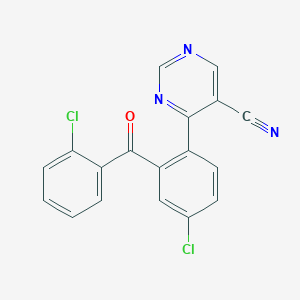
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12923653.png)
